molecular formula C20H26ClNO2 B14307889 4-[3-[2-(Phenoxymethyl)phenyl]propyl]morpholine;hydrochloride CAS No. 113800-18-3

4-[3-[2-(Phenoxymethyl)phenyl]propyl]morpholine;hydrochloride

Katalognummer: B14307889
CAS-Nummer: 113800-18-3
Molekulargewicht: 347.9 g/mol
InChI-Schlüssel: NFAPTPYTQBHXAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-[2-(Phenoxymethyl)phenyl]propyl]morpholine;hydrochloride is a chemical compound with a complex structure that includes a morpholine ring, a phenylpropyl group, and a phenoxymethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[2-(Phenoxymethyl)phenyl]propyl]morpholine;hydrochloride typically involves a multi-step process. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the propyl group . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) for the acylation step and zinc amalgam in hydrochloric acid for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

4-[3-[2-(Phenoxymethyl)phenyl]propyl]morpholine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the benzylic position may yield benzoic acid derivatives, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-[3-[2-(Phenoxymethyl)phenyl]propyl]morpholine;hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-[3-[2-(Phenoxymethyl)phenyl]propyl]morpholine;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 4-[3-[2-(Phenoxymethyl)phenyl]propyl]morpholine;hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

113800-18-3

Molekularformel

C20H26ClNO2

Molekulargewicht

347.9 g/mol

IUPAC-Name

4-[3-[2-(phenoxymethyl)phenyl]propyl]morpholine;hydrochloride

InChI

InChI=1S/C20H25NO2.ClH/c1-2-10-20(11-3-1)23-17-19-8-5-4-7-18(19)9-6-12-21-13-15-22-16-14-21;/h1-5,7-8,10-11H,6,9,12-17H2;1H

InChI-Schlüssel

NFAPTPYTQBHXAC-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1CCCC2=CC=CC=C2COC3=CC=CC=C3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.